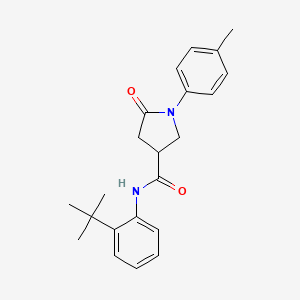

![molecular formula C16H14BrNO3 B4999026 methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)

methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including esterification, bromination, hydrolysis, cyanidation, and methoxylation processes. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate, a compound with a structure somewhat analogous to methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate, requires a series of well-defined chemical reactions starting from 4-bromo-2-fluorotoluene, showcasing the complexity and precision required in synthetic organic chemistry (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods and single-crystal X-ray diffraction. For instance, structural characterization and quantum chemical calculations on 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the behavior and reactivity of complex organic molecules (L. Qiao et al., 2017).

Chemical Reactions and Properties

Chemical properties of compounds like this compound are influenced by their functional groups and molecular structure. The presence of ester, amide, and bromo substituents can significantly affect their reactivity in nucleophilic substitution reactions, electrophilic aromatic substitution, and coupling reactions. For example, compounds synthesized through reactions involving bromomethyl groups and their derivatives highlight the role of halogen atoms in facilitating chemical transformations (Cao Sheng-li, 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the practical application and handling of chemical compounds. The crystalline structure of related molecules, analyzed through X-ray diffraction, provides valuable information about molecular packing, hydrogen bonding, and other intermolecular interactions that influence physical properties (A. Saxena et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be explored through studies on their reactivity patterns, stability under various conditions, and interactions with other chemical species. Vibrational spectroscopy, NMR, and mass spectrometry are commonly used techniques for investigating these properties, offering insights into the electronic structure, functional group behavior, and potential reactivity pathways (A. Saxena et al., 2015).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as bromfenac, primarily targetProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

The mode of action of methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate is thought to be similar to that of Bromfenac, which inhibits cyclooxygenase 1 and 2 . These enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , which leads to the production of prostaglandins and other eicosanoids. These molecules play key roles in inflammation, fever, and the perception of pain. By inhibiting the enzymes involved in this pathway, the compound can reduce these responses.

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is likely a reduction in inflammation and pain, due to its inhibition of prostaglandin synthesis . This can lead to relief from symptoms in conditions such as arthritis, where inflammation is a major factor.

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDHPKJSGNYAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)

![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)

![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)

![1-(3,5-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4998977.png)

![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)

![2-ethyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4998998.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)

![2-methoxy-4-((1E)-3-{4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1-propen-1-yl)phenol](/img/structure/B4999035.png)

![6-(2,6-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4999043.png)